molecular formula C7H15NO B010631 1-Pyrrolidinepropanol CAS No. 19748-66-4

1-Pyrrolidinepropanol

Cat. No. B010631
CAS RN: 19748-66-4
M. Wt: 129.2 g/mol
InChI Key: ZMJQROKRSPSLFH-UHFFFAOYSA-N
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Patent
US06887874B2

Procedure details

Pyrrolidine (50 g, 700 mmol), 3-chloropropanol (58.5 ml, 700 mmol) and potassium carbonate (145 g, 1.05 mol) were refluxed in acetonitrile (1 l) for 20 hours. Upon cooling to ambient temperature the precipitate was filtered off and rinsed with acetonitrile. The solvent was evaporated off and the residual oil purified by distillation under vacuum to give 3-(pyrrolidin-1-yl)propan-1-ol (62.1 g, 69%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
58.5 mL
Type
reactant
Reaction Step One
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[CH2:7][CH2:8][CH2:9][OH:10].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[N:1]1([CH2:7][CH2:8][CH2:9][OH:10])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
58.5 mL
Type
reactant
Smiles
ClCCCO
Name
Quantity
145 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1 L
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
rinsed with acetonitrile
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off
DISTILLATION
Type
DISTILLATION
Details
the residual oil purified by distillation under vacuum

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 62.1 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.